molecular formula C16H13N5 B1663866 N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea CAS No. 501693-25-0

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Cat. No. B1663866
M. Wt: 275.31 g/mol
InChI Key: WPVMVODGPNYYEV-UHFFFAOYSA-N
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Description

This compound is a novel class of furo[2,3-d]pyrimidines that has been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases . It belongs to the class of organic compounds known as 2,3-diphenylfurans, which are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .


Molecular Structure Analysis

The molecular structure of this compound has been determined by x-ray diffraction with a resolution of 1.71 Å . The compound forms a complex with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a protein in Homo sapiens .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 537.4651 and a chemical formula of C27H19F4N5O3 . Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Dual Inhibitors of Tie-2 and VEGFR2 Receptor Tyrosine Kinases

A novel class of furo[2,3-d]pyrimidines, including the specified compound, has been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. This class, particularly the compound 4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine, demonstrates remarkably enhanced activity against both enzymes. The activity is rationalized based on the X-ray crystal structure, showing efficacy at <3 nM on both TK receptors (Miyazaki et al., 2005).

Potent Anti-CML Activity

Another study synthesized 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea receptor tyrosine kinase inhibitors, which showed potent activity against the human chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity. This compound exerted its effect through a significantly reduced protein phosphorylation of the PI3K/Akt signal pathway (Li et al., 2019).

Fluorocontaining Pyrimidine Derivatives Synthesis

A study on fluorocontaining 1,3-dicarbonyl compounds highlighted the synthesis of pyrimidine derivatives, including reactions with urea (thiourea) to yield various substituted pyrimidines. These compounds have potential applications in various fields of medicinal chemistry and drug development (Burgart et al., 2001).

Development of Gonadotropin-Releasing Hormone Receptor Antagonists

In the context of drug discovery, particularly for the treatment of endometriosis, a study discovered novel uracil phenylethylamines bearing a butyric acid, potent as human gonadotropin-releasing hormone receptor (hGnRH-R) antagonists. This included the compound R-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyric acid sodium salt (elagolix), identified for its potency and selectivity as a hGnRH-R antagonist, showing promise in the treatment of endometriosis (Chen et al., 2008).

Synthesis of Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

A study focused on the synthesis of novel pyrimidine derivatives, including the reaction of certain compounds to afford furo[2,3-d]pyrimidine derivatives. These derivatives have potential applications in the field of organic chemistry and could be relevant in pharmaceutical research (Hassan, 2000).

Identification of Potent FLT3 Inhibitors for Psoriasis Treatment

Research on psoriasis, a chronic T-cell-mediated autoimmune disease, identified a series of pyrazolo[3,4-d]pyrimidine derivatives as potent FLT3 inhibitors. One of the compounds, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea, exhibited significant antipsoriatic effects in an animal model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).

properties

IUPAC Name

1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZIONRFHVNRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F4N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 3
Reactant of Route 3
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 4
Reactant of Route 4
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Citations

For This Compound
2
Citations
X Zhang, S Raghavan, M Ihnat, E Hamel… - Bioorganic & medicinal …, 2015 - Elsevier
A series of eleven conformationally restricted, 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines was designed to explore the bioactive conformation required for dual inhibition of …
Number of citations: 38 www.sciencedirect.com
M Khater, KA Watson, SY Boateng, F Greco… - Molecules, 2022 - mdpi.com
Antiangiogenic agents attenuate tumours’ growth and metastases and are therefore beneficial as an adjuvant or standalone cancer regimen. Drugs with dual antiproliferative and …
Number of citations: 3 www.mdpi.com

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